

Decoding the Amifampridine-d3 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Amifampridine-d3

Cat. No.: B1160136

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like **Amifampridine-d3** is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring it meets the stringent requirements for research and clinical applications. This guide delves into the core components of an **Amifampridine-d3** CoA, explaining the significance of each test and the methodologies employed.

Quantitative Data Summary

A typical Certificate of Analysis for **Amifampridine-d3** will present a series of tests with their corresponding specifications and results. The following table summarizes the key quantitative data points you would expect to find.

Test	Specification	Typical Result	Method
Appearance	White to Off-White Solid	Conforms	Visual Inspection
Identity (¹ H NMR)	Conforms to Structure	Conforms	Nuclear Magnetic Resonance Spectroscopy
Identity (MS)	Conforms to Structure	Conforms	Mass Spectrometry
Assay (by HPLC)	≥ 98.0%	99.5%	High-Performance Liquid Chromatography
Chemical Purity (HPLC)	≥ 98.0%	99.8%	High-Performance Liquid Chromatography
Deuterated Incorporation	≥ 99% atom % D	99.6% atom % D	Mass Spectrometry or ¹ H NMR
Water Content (Karl Fischer)	≤ 1.0%	0.2%	Karl Fischer Titration
Residual Solvents	Meets USP <467> Limits	Conforms	Gas Chromatography-Mass Spectrometry (GC-MS)
Elemental Impurities	Meets ICH Q3D Limits	Conforms	Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Experimental Protocols

The quantitative data presented in a CoA is the result of rigorous experimental procedures. Below are detailed methodologies for the key experiments cited.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.^[1] It exploits the magnetic properties of atomic nuclei to generate a unique spectrum that serves as a molecular fingerprint.
- Methodology:
 - A small, precisely weighed sample of **Amifampridine-d3** is dissolved in a deuterated solvent (e.g., DMSO-d₆).
 - The solution is transferred to an NMR tube.
 - The tube is placed in a high-field NMR spectrometer.
 - A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the known spectrum of Amifampridine to confirm the presence of the core structure and the absence of proton signals at the deuterated positions.

Identity and Deuterated Incorporation by Mass Spectrometry (MS)

- Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.^[2]
- Methodology:
 - A dilute solution of **Amifampridine-d3** is prepared.
 - The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
 - The sample is ionized, and the ions are separated based on their mass-to-charge ratio.

- The resulting mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the mass of **Amifampridine-d3**. The isotopic distribution of the molecular ion peak is used to calculate the percentage of deuterium incorporation.

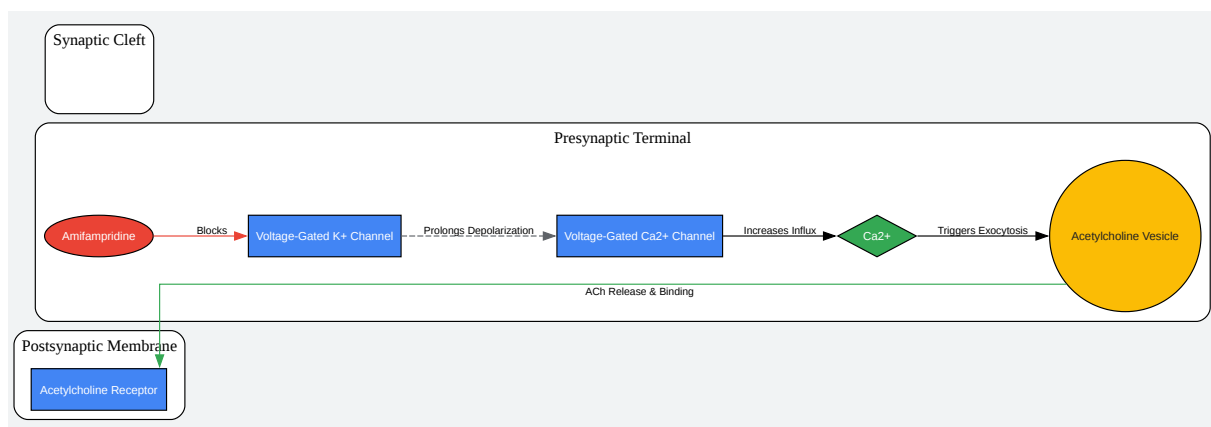
Assay and Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC is a technique used to separate, identify, and quantify each component in a mixture.^[3] It is ideal for determining the purity of a substance by separating it from any potential impurities.^{[3][4]}
- Methodology:
 - Standard and Sample Preparation: A reference standard of Amifampridine with a known purity is accurately weighed and dissolved in a suitable solvent to create a standard solution of known concentration. The **Amifampridine-d3** sample is similarly prepared.
 - Chromatographic System: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector is used.
 - Mobile Phase: A specific mixture of solvents (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid) is pumped through the column.
 - Injection and Separation: A precise volume of the standard and sample solutions are injected into the HPLC system. The components of the sample are separated as they pass through the column based on their affinity for the stationary phase.
 - Detection and Quantification: The UV detector measures the absorbance of the components as they elute from the column, generating a chromatogram. The area of the peak corresponding to **Amifampridine-d3** is used to calculate the assay (potency) against the reference standard. The percentage of all other peaks relative to the main peak determines the chemical purity.

Visualizations

Amifampridine's Mechanism of Action

Amifampridine works by blocking voltage-gated potassium channels in presynaptic nerve terminals.^{[5][6][7][8][9]} This blockage prolongs the depolarization of the cell membrane, which in turn allows voltage-gated calcium channels to remain open for a longer duration.^{[5][7]} The resulting increase in intracellular calcium concentration enhances the release of the neurotransmitter acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission.^{[5][6][7][8]} This is particularly beneficial in conditions like Lambert-Eaton myasthenic syndrome (LEMS), where acetylcholine release is impaired.^{[5][6]}



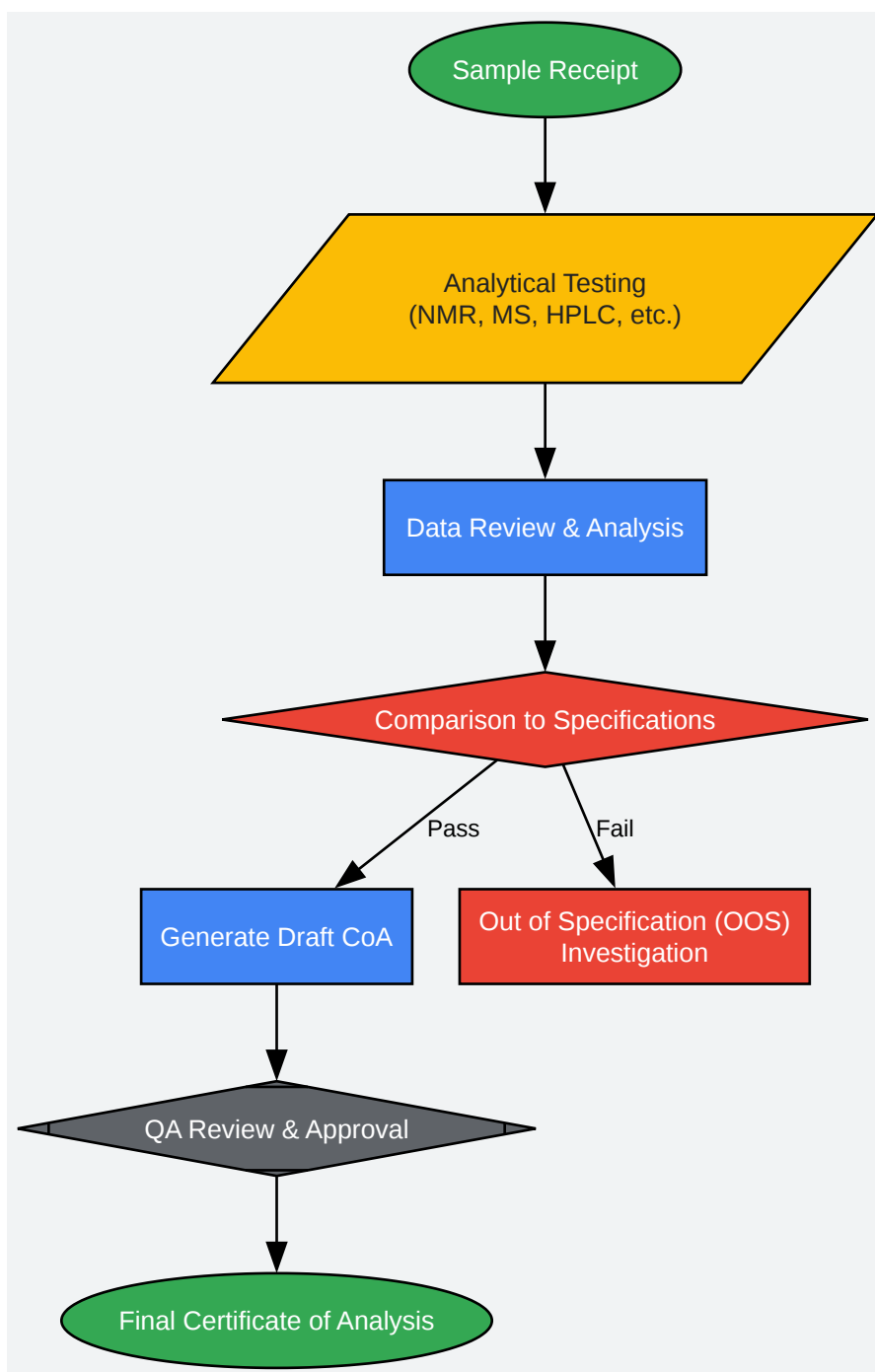
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Mechanism of Action of Amifampridine.

Certificate of Analysis Workflow

The generation of a Certificate of Analysis follows a structured and logical workflow to ensure the quality and accuracy of the final document. This process begins with the receipt of the

sample and proceeds through testing, data review, and final approval by the quality assurance department.



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Logical workflow for generating a Certificate of Analysis.

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